molecular formula C6H8O3 B8728244 2,2-dimethyl-4H-1,3-dioxin-4-one

2,2-dimethyl-4H-1,3-dioxin-4-one

Cat. No.: B8728244
M. Wt: 128.13 g/mol
InChI Key: UVISGHACCLJRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-4H-1,3-dioxin-4-one is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Nucleophilic Additions and Substitutions

The electrophilic carbonyl group in 2,2-dimethyl-4H-1,3-dioxin-4-one undergoes nucleophilic attack, enabling diverse transformations:

  • Reaction with amines : Forms β-carboxamide derivatives via nucleophilic substitution. For example, primary amines react at room temperature to yield products with >80% efficiency .

  • Alcohol acetoacetylation : Acts as a safer alternative to diketene for synthesizing β-ketoesters. Heating with ethanol produces ethyl acetoacetate (yield: 92%) .

  • Thiol reactions : Generates thioesters under mild acidic conditions, useful in peptide synthesis .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by ring-opening and re-aromatization. Kinetic studies suggest a stepwise pathway in polar solvents .

Asymmetric 1,6-Conjugate Allylation

Copper(I)-NHC catalyzed allylation enables enantioselective C–C bond formation:

Substrate (R)AllylboronateYield (%)ee (%)
Phenyl2-Methyl8596
Cyclohexyl3-Phenyl7893
Vinyl2-Ethyl7089

Key Features :

  • Requires NHC ligands with phenolic hydroxyl groups for enantiocontrol .

  • Tolerates aryl, alkyl, and functionalized substrates (e.g., esters, halides) .

  • Products retain dioxinone and allyl groups for downstream modifications .

Thermolysis and Retro-[4+2] Cycloaddition

Thermal decomposition generates acylketenes, pivotal for acetoacetylation:

Rate Constants at 120°C (in EtOH) :

Compoundk (×10⁻³ s⁻¹)Activation Energy (kJ/mol)
2,2,6-Trimethyl derivative1.81123.8
6-Ethyl analog1.12119.4

Applications :

  • Efficient trapping with alcohols/amines to form β-ketoesters or amides .

  • Rate acceleration observed with electron-withdrawing 6-substituents .

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

  • Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C to yield bicyclic adducts (yield: 65–75%).

  • Stereoselectivity influenced by methyl groups at the 2-position.

Synthetic Utility in Medicinal Chemistry

Derivatives exhibit bioactivity, enabling:

  • Michael additions : Synthesis of α,β-unsaturated ketones for kinase inhibitors .

  • Hydroboration/Olefin metathesis : Late-stage diversification of allylated products .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2,2-dimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C6H8O3/c1-6(2)8-4-3-5(7)9-6/h3-4H,1-2H3

InChI Key

UVISGHACCLJRBS-UHFFFAOYSA-N

Canonical SMILES

CC1(OC=CC(=O)O1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetone (2.9 g) was added to sufficiently dehydrated toluene (500 ml) and the mixture was heated under reflux in a reaction flask equipped with a reflux condenser. While the reflux was continued, a warm solution obtained by dissolving formyl Meldrum's acid (8.6 g) in toluene (500 ml) on heating was dropwise added over about 2 hours, followed by subjecting the reaction mixture to heating under reflux for additional one hour and then subjecting the resulting reaction mixture to purifying operation in the same manner as in Example 1 to obtain 2,2-dimethyl-1,3-dioxin-4-one (5.3 g, yield 82%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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